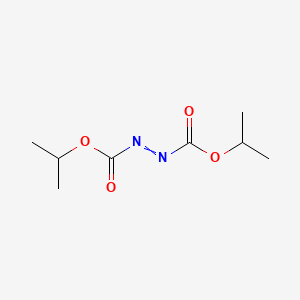

Diisopropylazodicarboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

propan-2-yl N-propan-2-yloxycarbonyliminocarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWRJUBEIPHGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N=NC(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS] | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2446-83-5 | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2446-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diisopropyl Azodicarboxylate (DIAD): A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Diisopropyl azodicarboxylate (DIAD) is a versatile reagent in organic chemistry, primarily recognized for its crucial role as an activator in the Mitsunobu reaction. Its ability to facilitate a wide range of chemical transformations under mild conditions has made it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides an in-depth overview of the applications of DIAD, complete with experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

The Mitsunobu Reaction: A Cornerstone of C-O, C-N, and C-S Bond Formation

The Mitsunobu reaction is a powerful method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, azides, and thioethers.[1][2] The reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (most commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate like DIAD.[1] DIAD is often preferred over diethyl azodicarboxylate (DEAD) due to its greater steric hindrance, which can minimize the formation of undesired hydrazide byproducts.[3]

The reaction proceeds with a characteristic inversion of stereochemistry at the alcohol's chiral center, making it a highly predictable and valuable tool for controlling stereochemistry in complex syntheses.[1]

Mechanism of the Mitsunobu Reaction

The mechanism of the Mitsunobu reaction is a well-studied, multi-step process. It begins with the nucleophilic attack of triphenylphosphine on DIAD to form a betaine (B1666868) intermediate. This highly reactive species then deprotonates the acidic nucleophile, which subsequently participates in the displacement of the activated alcohol.

Caption: The mechanistic pathway of the Mitsunobu reaction.

Experimental Protocol: General Procedure for Esterification

The following is a general protocol for the esterification of a primary or secondary alcohol using DIAD and triphenylphosphine.[4]

Materials:

-

Alcohol (1.0 eq)

-

Carboxylic acid (1.5 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the alcohol, carboxylic acid, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add DIAD dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to remove triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Substrate Scope and Yields in Mitsunobu Reactions

The Mitsunobu reaction is compatible with a wide range of alcohols and nucleophiles. The following tables summarize representative yields for various transformations.

Table 1: Esterification of Various Alcohols with Benzoic Acid

| Alcohol | Product | Yield (%) | Reference |

| Benzyl alcohol | Benzyl benzoate | >95 | [5] |

| (R)-2-Octanol | (S)-2-Octyl benzoate | 85-95 | [5] |

| Cyclohexanol | Cyclohexyl benzoate | 88 | [5] |

| Geraniol | Geranyl benzoate | 80-90 | [5] |

Table 2: Synthesis of Ethers from Phenols and Alcohols

| Phenol | Alcohol | Product | Yield (%) | Reference |

| Phenol | Ethanol | Ethyl phenyl ether | 70-80 | [5] |

| 4-Nitrophenol | Benzyl alcohol | Benzyl 4-nitrophenyl ether | 92 | [5] |

| 2-Naphthol | Isopropanol | Isopropyl 2-naphthyl ether | 85 | [5] |

Table 3: Synthesis of Azides from Alcohols

| Alcohol | Azide (B81097) Source | Product | Yield (%) | Reference |

| 1-Octanol | Diphenylphosphoryl azide (DPPA) | 1-Azidooctane | 85 | [6] |

| (S)-2-Butanol | Hydrazoic acid (HN₃) | (R)-2-Azidobutane | 70-80 | [7] |

| Cinnamyl alcohol | Zinc azide pyridine (B92270) complex | Cinnamyl azide | 90 | [7] |

DIAD as an Oxidizing Agent

DIAD can function as a mild oxidizing agent, particularly for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. This transformation is often mediated by a catalyst, such as a nitroxyl (B88944) radical like TEMPO.[8][9] This method offers an alternative to traditional heavy-metal-based oxidizing agents.

Mechanism of Alcohol Oxidation

The oxidation process involves the formation of an oxoammonium ion from the nitroxyl radical, which then acts as the active oxidant for the alcohol. DIAD's role is to regenerate the oxoammonium ion from the resulting hydroxylamine.

Caption: Catalytic cycle for the oxidation of alcohols using DIAD.

Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone

Materials:

-

Secondary alcohol (1.0 eq)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.05 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the secondary alcohol in dichloromethane, add TEMPO.

-

Add DIAD to the mixture at room temperature.

-

Stir the reaction mixture for 2-8 hours, monitoring by TLC.

-

Upon completion, the reaction mixture can be washed with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Substrate Scope and Yields in Alcohol Oxidation

This method is effective for a variety of primary and secondary alcohols.

Table 4: Oxidation of Alcohols to Carbonyl Compounds

| Alcohol | Product | Yield (%) | Reference |

| 1-Phenylethanol | Acetophenone | 95 | [8] |

| Cinnamyl alcohol | Cinnamaldehyde | 92 | [8] |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 98 | [9] |

| Cyclododecanol | Cyclododecanone | 91 | [9] |

Aza-Baylis-Hillman Reaction

DIAD can act as an electrophile in the aza-Baylis-Hillman reaction, reacting with activated alkenes in the presence of a nucleophilic catalyst (e.g., DABCO) to form functionalized allylic amines.[10]

Experimental Workflow

Caption: General workflow of the aza-Baylis-Hillman reaction with DIAD.

Substrate Scope and Yields

Table 5: Aza-Baylis-Hillman Reaction with DIAD

| Activated Alkene | Catalyst | Product | Yield (%) | Reference |

| Methyl acrylate | DABCO | Methyl 2-(1,2-bis(isopropoxycarbonyl)hydrazinyl)acrylate | 65 | [10] |

| Acrylonitrile | DABCO | 2-(1,2-bis(isopropoxycarbonyl)hydrazinyl)acrylonitrile | 72 | [10] |

| N-Phenylmaleimide | DABCO | 3-(1,2-bis(isopropoxycarbonyl)hydrazinyl)-1-phenyl-1H-pyrrole-2,5-dione | 85 | [11] |

Selective N-Debenzylation

DIAD can be employed for the selective deprotection of N-benzyl groups in the presence of other protecting groups, such as O-benzyl ethers.[8][12] This selectivity is valuable in complex synthetic sequences where orthogonal protecting group strategies are required.

Experimental Protocol: Selective N-Debenzylation

Materials:

-

N-benzylated amine (1.0 eq)

-

Diisopropyl azodicarboxylate (DIAD) (2.0-3.0 eq)

-

Anhydrous THF

Procedure:

-

Dissolve the N-benzylated amine in anhydrous THF.

-

Add DIAD to the solution at room temperature.

-

Stir the reaction for 12-24 hours, monitoring by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography.

Substrate Scope and Yields

Table 6: Selective N-Debenzylation using DIAD

| Substrate | Product | Yield (%) | Reference |

| N-benzyl-N-methylaniline | N-methylaniline | 85 | [12] |

| N,N-dibenzylaniline | N-benzylaniline | 90 (monodebenzylation) | [12] |

| 1-benzyl-1H-indole | 1H-indole | 75 | [12] |

DIAD as a Dehydrogenating Agent

In certain contexts, DIAD can act as a dehydrogenating agent, facilitating the formation of double bonds. For instance, it has been used in the aromatization of substituted cyclohexenes.[4]

Table 7: Dehydrogenation of Cyclohexene Derivatives

| Substrate | Product | Yield (%) | Reference |

| 1-Methylcyclohexene | Toluene | Moderate | [4] |

| 4-Vinylcyclohexene | Styrene | 50-60 | [4] |

Conclusion

Diisopropyl azodicarboxylate is a powerful and versatile reagent with a broad range of applications in modern organic synthesis. Its central role in the Mitsunobu reaction allows for the reliable and stereospecific formation of key chemical bonds. Furthermore, its utility as a mild oxidizing agent, an electrophile in the aza-Baylis-Hillman reaction, a selective debenzylating agent, and a dehydrogenating agent underscores its importance for researchers and professionals in the field of drug discovery and development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the practical application of this essential reagent.

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Aerobic Oxidative Dehydrogenation of Cyclohexenes to Substituted Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Synthesis of β-Alkyl N-Aryl Aza Baylis-Hillman Adducts via Nitroso-Ene Reaction [organic-chemistry.org]

- 7. [PDF] Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate | Semantic Scholar [semanticscholar.org]

- 8. Oxidation of alcohols to carbonyl compounds with diisopropyl azodicarboxylate catalyzed by nitroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidation of Alcohols to Carbonyl Compounds with Diisopropyl Azodicarboxylate Catalyzed by Nitroxyl Radicals [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Development and Comparison of the Substrate Scope of Pd-Catalysts for the Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Diisopropylazodicarboxylate CAS number and physical properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diisopropyl Azodicarboxylate (DIAD), a versatile reagent widely employed in organic synthesis. This document will cover its fundamental physical properties, detailed experimental protocols for its synthesis and its application in the Mitsunobu reaction, and a visualization of the reaction mechanism.

Core Data: Physical and Chemical Properties

Diisopropyl Azodicarboxylate, commonly known as DIAD, is the diisopropyl ester of azodicarboxylic acid. Its unique chemical structure and reactivity make it an invaluable tool in a chemist's arsenal, particularly for reactions requiring mild conditions.

CAS Number: 2446-83-5[1][2][3]

The following table summarizes the key physical and chemical properties of DIAD:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄N₂O₄ | [1][2] |

| Molecular Weight | 202.21 g/mol | [2] |

| Appearance | Orange to orange-red liquid | [1] |

| Density | 1.027 g/cm³ at 25 °C | [1] |

| Melting Point | 3 to 5 °C (37 to 41 °F; 276 to 278 K) | [1] |

| Boiling Point | 75 °C at 0.25 mmHg | [1] |

| Solubility | Insoluble in water; Soluble in most organic solvents and plasticizers. | [4][5] |

Experimental Protocols

This section details the experimental procedures for the synthesis of Diisopropyl Azodicarboxylate and its application in the Mitsunobu reaction.

Synthesis of Diisopropyl Azodicarboxylate (DIAD)

The synthesis of DIAD is typically a two-step process involving the formation of a hydrazine (B178648) precursor followed by an oxidation reaction.

Step 1: Synthesis of Diisopropyl Hydrazine-1,2-dicarboxylate

This procedure involves the reaction of isopropyl chloroformate with hydrazine.

-

Materials: Isopropyl chloroformate, hydrazine hydrate, diethyl ether.

-

Procedure:

-

In a reaction vessel, hydrazine is reacted with isopropyl chloroformate in diethyl ether as a solvent.

-

The reaction is maintained at a temperature below 0 °C for a duration of 2 hours.[1]

-

The resulting product, diisopropyl hydrazine-1,2-dicarboxylate, is then isolated.

-

Step 2: Oxidation to Diisopropyl Azodicarboxylate

The intermediate from Step 1 is oxidized to yield the final product.

-

Materials: Diisopropyl hydrazine-1,2-dicarboxylate, hydrogen peroxide.

-

Procedure:

-

Diisopropyl hydrazine-1,2-dicarboxylate is oxidized using hydrogen peroxide.

-

The optimal molar ratio of diisopropyl hydrazine-1,2-dicarboxylate to hydrogen peroxide is 1:1.1.[1]

-

The reaction is carried out at a temperature range of -5 to 5 °C for 2 hours.[1]

-

Following the reaction, DIAD is purified, with reported yields reaching up to 90.7%.[1]

-

The Mitsunobu Reaction: A General Protocol using DIAD

DIAD is a key reagent in the Mitsunobu reaction, which facilitates the conversion of primary and secondary alcohols to a variety of functional groups with an inversion of stereochemistry.

-

Reagents: An alcohol, a nucleophile (e.g., a carboxylic acid), triphenylphosphine (B44618) (PPh₃), and Diisopropyl Azodicarboxylate (DIAD).

-

Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether.

-

Procedure:

-

In a flask under an inert atmosphere, dissolve the alcohol, the nucleophile, and triphenylphosphine in the chosen anhydrous solvent.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of DIAD in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and continue stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up to isolate the desired product. The byproducts, triphenylphosphine oxide and the reduced hydrazine derivative, can often be removed by crystallization or chromatography.

-

Reaction Pathway Visualization

The following diagram illustrates the generally accepted mechanism of the Mitsunobu reaction.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Diisopropylazodicarboxylate (DIAD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylazodicarboxylate (DIAD) is a versatile reagent in organic synthesis, most notably for its role as an activator in the Mitsunobu reaction. Its efficient and safe synthesis is of paramount importance for its widespread application in academic research and the pharmaceutical industry. This technical guide provides a comprehensive overview of the primary synthesis and manufacturing processes of DIAD. It includes detailed experimental protocols, a comparative analysis of quantitative data from various synthetic routes, and visual representations of the reaction pathways to facilitate a deeper understanding of the chemical transformations involved.

Introduction

This compound (DIAD) is the diisopropyl ester of azodicarboxylic acid, appearing as an orange-red oily liquid at room temperature.[1] It is a key reagent in a multitude of organic transformations, including the Mitsunobu reaction, where it facilitates the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.[1][2][3] DIAD is also utilized in the generation of aza-Baylis-Hillman adducts, as a selective deprotectant for N-benzyl groups, and as a thermal initiator for polymerization reactions.[1][4] Given its utility, a thorough understanding of its synthesis is crucial for laboratory and industrial-scale production. This guide details the prevalent methods for DIAD synthesis, focusing on the formation of the key intermediate, diisopropyl hydrazine-1,2-dicarboxylate, and its subsequent oxidation.

Synthesis Methodologies

The synthesis of DIAD is predominantly achieved through a two-step process. The first step involves the formation of diisopropyl hydrazine-1,2-dicarboxylate, which is then oxidized in the second step to yield the final product. Two primary routes for the synthesis of the hydrazine (B178648) intermediate are commonly employed.

Method 1: From Isopropyl Chloroformate and Hydrazine

This classic and widely cited method involves the reaction of isopropyl chloroformate with hydrazine hydrate (B1144303). The resulting diisopropyl hydrazine-1,2-dicarboxylate is then oxidized to DIAD.

Experimental Protocol:

Step 1: Synthesis of Diisopropyl hydrazine-1,2-dicarboxylate

-

To a solution of hydrazine hydrate (1.37 g, 23.5 mmol) in ethanol (B145695) (15 mL), cooled to 10 °C, add isopropyl chloroformate (0.05 mol) dropwise with constant stirring.[5]

-

After the addition of half of the isopropyl chloroformate, introduce a solution of sodium carbonate (2.65 g, 25 mmol) in water (20 mL).[5]

-

Continue the dropwise addition of the remaining isopropyl chloroformate.[5]

-

Stir the reaction mixture for 30 minutes at 20 °C.[5]

-

The resulting precipitate is filtered, washed with water (15 mL) and ethanol (10 mL), and then dried to yield diisopropyl hydrazine-1,2-dicarboxylate as a white solid.[5]

Step 2: Oxidation to this compound (DIAD)

-

Prepare a solution of diisopropyl hydrazine-1,2-dicarboxylate in a suitable solvent such as ether.[4]

-

Cool the solution to a temperature between -5 °C and 5 °C.[4]

-

Add hydrogen peroxide (30% aqueous solution) dropwise to the cooled solution with vigorous stirring. The molar ratio of the hydrazine intermediate to hydrogen peroxide should be approximately 1:1.1.[4]

-

Maintain the reaction temperature between -5 °C and 5 °C for 2 hours.[4]

-

After the reaction is complete, the organic layer is separated.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with water until neutral, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure to yield DIAD as an orange-red oil.

Method 2: From Carbazic Acid Isopropyl Ester and Diethyl Carbonate

This method, often found in the patent literature, provides an alternative route to the diisopropyl hydrazine-1,2-dicarboxylate intermediate.

Experimental Protocol:

Step 1: Synthesis of Diisopropyl hydrazine-1,2-dicarboxylate

-

Under an inert gas atmosphere (e.g., nitrogen), charge a reaction vessel with an alkali base such as sodium methylate (40g) and an anhydrous solvent like dimethyl sulfoxide (B87167) (300 mL).[2]

-

Slowly add carbazic acid isopropyl ester (100g) followed by diethyl carbonate (100g).[2]

-

Heat the reaction mixture to 120 °C and maintain for 3 hours.[2]

-

After cooling, adjust the pH of the solution to 5 with a 10% solution of hydrochloric acid.[2]

-

The resulting precipitate of diisopropyl hydrazine-1,2-dicarboxylate is collected by suction filtration.[2]

Step 2: Oxidation to this compound (DIAD)

-

In a separate reaction vessel, add the diisopropyl hydrazine-1,2-dicarboxylate to a 40% sulfuric acid solution (300 mL) at a temperature between -20 °C and 25 °C until it dissolves.[2]

-

Add a catalyst, such as bromine (5g), to the solution.[2]

-

Control the reaction temperature between -15 °C and -5 °C while slowly adding 10% hydrogen peroxide dropwise until no more heat is evolved.[2]

-

Continue to stir the reaction for an additional 6 hours.[2]

-

Quench the reaction with sodium bisulfite.[2]

-

Extract the product with dichloromethane.[2]

-

Wash the organic layer until it is neutral, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain DIAD.[2]

Quantitative Data Summary

The efficiency of DIAD synthesis can vary depending on the chosen method and specific reaction conditions. The following tables summarize the reported quantitative data for the synthesis of DIAD.

Table 1: Synthesis of Diisopropyl hydrazine-1,2-dicarboxylate

| Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isopropyl chloroformate, Hydrazine hydrate | Sodium carbonate | Ethanol/Water | 10 - 20 | 0.5 | 33 | [5] |

| Carbazic acid isopropyl ester, Diethyl carbonate | Sodium methylate | Dimethyl sulfoxide | 120 | 3 | Not specified | [2] |

Table 2: Oxidation to this compound (DIAD)

| Starting Material | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Diisopropyl hydrazine-1,2-dicarboxylate | Hydrogen peroxide | - | Ether | -5 to 5 | 2 | 90.7 (overall) | Not specified | [4] |

| Diisopropyl hydrazine-1,2-dicarboxylate | Hydrogen peroxide | Bromine | 40% Sulfuric acid | -15 to -5 | 6 | 92.6 | 98.9 | [2] |

| Diisopropyl hydrazine-1,2-dicarboxylate | Hydrogen peroxide | Sodium Bromide | 50% Sulfuric acid | -15 to -5 | 5 | 93.1 | 99.1 | |

| Diisopropyl hydrazine-1,2-dicarboxylate | Hydrogen peroxide | Potassium Bromide | 48% Sulfuric acid | -15 to -5 | 10 | 92.4 | 98.8 | |

| Diisopropyl hydrazine-1,2-dicarboxylate | Hydrogen peroxide | Hydrogen bromide | 45% Sulfuric acid | -15 to -5 | 7 | 95.6 | 99.0 |

Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the synthesis processes described.

Caption: Synthesis of DIAD via the Isopropyl Chloroformate route.

Caption: Synthesis of DIAD via the Carbazic Acid Isopropyl Ester route.

Purification and Characterization

Purification of the final DIAD product is crucial to remove any unreacted starting materials and byproducts. The crude product is typically an orange-red oil. Standard purification techniques include:

-

Extraction and Washing: As detailed in the protocols, washing the organic layer with water or brine helps to remove water-soluble impurities.

-

Drying: Use of a drying agent like anhydrous sodium sulfate or magnesium sulfate is essential to remove residual water.

-

Concentration: Removal of the solvent under reduced pressure yields the crude product.

-

Chromatography: For higher purity, column chromatography on silica (B1680970) gel can be employed. A common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297) or hexane and diethyl ether.[3]

Characterization of the final product can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a key technique for confirming the structure of DIAD. The expected signals are a multiplet around 4.0 ppm for the CH proton and a doublet around 1.2 ppm for the CH₃ protons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Purity Analysis: Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the synthesized DIAD.

Safety Considerations

This compound is a reactive and potentially hazardous chemical. It is important to handle DIAD with appropriate safety precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

DIAD is known to be thermally unstable and can undergo self-accelerating decomposition at elevated temperatures.[4] Therefore, it should be stored in a cool, dark place and away from heat sources.

-

Avoid contact with skin and eyes.

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple reliable routes. The choice of method may depend on the availability of starting materials, desired scale of production, and specific purity requirements. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, enabling the efficient and safe production of this important reagent. Careful attention to reaction conditions, purification techniques, and safety protocols is essential for obtaining high-quality DIAD for use in further synthetic applications.

References

An In-depth Technical Guide to the Redox Mechanism of Diisopropyl Azodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of Diisopropyl Azodicarboxylate (DIAD) in redox reactions, with a primary focus on its critical role in the Mitsunobu reaction. The content covers the underlying mechanism, quantitative data on reaction scope, detailed experimental protocols, and visual diagrams to illustrate key processes.

Introduction: The Role of DIAD in Redox Chemistry

Diisopropyl Azodicarboxylate (DIAD) is a dialkyl azodicarboxylate reagent widely used in organic synthesis.[1][2] Its primary function is to act as an oxidizing agent in a variety of chemical transformations.[3] This activity is central to the Mitsunobu reaction, a versatile and powerful method for the dehydrative, stereospecific substitution of primary and secondary alcohols.[4][5] In this context, DIAD serves as the ultimate hydride acceptor, facilitating the conversion of an alcohol into a good leaving group.[6] The overall process is a redox reaction where DIAD is reduced, and a phosphine, typically triphenylphosphine (B44618) (PPh₃), is oxidized.[5] The strong P=O bond formed in the triphenylphosphine oxide byproduct is a key thermodynamic driving force for the reaction.[7]

DIAD is often preferred over its analogue, diethyl azodicarboxylate (DEAD), as it is more sterically hindered, which can reduce the formation of unwanted hydrazide byproducts.[6]

The Mitsunobu Reaction: A Core Application of DIAD

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a wide array of functional groups, including esters, ethers, azides, and thioethers.[1] The reaction is renowned for its mild conditions and, most notably, for proceeding with a clean inversion of stereochemistry at the alcohol's carbon center, characteristic of an SN2 mechanism.[1]

The general transformation is as follows: R-OH + Nu-H + PPh₃ + DIAD → R-Nu + Ph₃P=O + DIAD-H₂

This reaction is exceptionally valuable in the synthesis of complex molecules and natural products where precise stereochemical control is paramount.[3]

Mechanism of Action: The Redox Cycle

The mechanism of the Mitsunobu reaction is a complex, multi-step process. DIAD's role as an oxidant is central to the activation of the alcohol.

-

Activation of Triphenylphosphine : The reaction initiates with a nucleophilic attack by triphenylphosphine (PPh₃) on one of the electrophilic nitrogen atoms of DIAD. This rapid step forms a betaine (B1666868) intermediate (a zwitterion).[1]

-

Proton Transfer : The highly basic betaine deprotonates the acidic nucleophile (Nu-H), which typically must have a pKa of less than 15, forming an ion pair.

-

Alcohol Activation : The alcohol's oxygen atom then attacks the positively charged phosphorus atom of the betaine. This step forms an alkoxyphosphonium salt, activating the hydroxyl group and converting it into an excellent leaving group.

-

Nucleophilic Substitution (SN2) : The deprotonated nucleophile (Nu⁻) performs a backside attack on the carbon atom bearing the activated alcohol. This SN2 displacement results in the formation of the desired product with inverted stereochemistry.[1][2]

-

Byproduct Formation : This final step also liberates triphenylphosphine oxide (Ph₃P=O) and the reduced diisopropyl hydrazinedicarboxylate (DIAD-H₂). The formation of these stable byproducts drives the reaction to completion.[5]

Visualization of the Mitsunobu Reaction Mechanism

Quantitative Data: Substrate Scope and Reaction Yields

The Mitsunobu reaction using DIAD is effective for a wide range of primary and secondary alcohols and various acidic nucleophiles. The yields are generally high, although they can be influenced by steric hindrance around the alcohol and the acidity (pKa) of the nucleophile. Below is a table summarizing representative yields from various syntheses.

| Alcohol Substrate | Nucleophile (Nu-H) | Reagents | Solvent | Yield (%) | Citation |

| (S)-Ethyl lactate | 4-bromo-2-methoxyphenol | PPh₃, DIAD | THF | 88% | [3] |

| Secondary Alcohol (in aristolactam synthesis) | Phenol Derivative | PPh₃, DIAD | Toluene | 76% | [3] |

| Primary Alcohol (in indolizidine alkaloid synthesis) | Diphenylphosphoryl azide (B81097) (DPPA) | PPh₃, DIAD | THF | 98% | [3] |

| Secondary Alcohol (intramolecular cyclization) | NsNH₂ (Nosylamide) | PPh₃, DIAD | THF | 74% | [3] |

| Diol (in nagelamide D synthesis) | Dibromo dione (B5365651) derivative | PPh₃, DIAD | THF | 80% | [3] |

Experimental Protocols

Adherence to a specific experimental procedure is crucial for the success of the Mitsunobu reaction, particularly concerning the order of reagent addition.

General Protocol for Esterification

-

Setup : A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Dissolution : The alcohol (1.0 eq.), the carboxylic acid nucleophile (1.2-1.5 eq.), and triphenylphosphine (1.2-1.5 eq.) are dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).[2]

-

Cooling : The resulting solution is cooled to 0 °C in an ice bath.[1]

-

DIAD Addition : DIAD (1.2-1.5 eq.), typically as a solution in the same solvent, is added dropwise to the cooled, stirring mixture.[2] The slow addition is necessary to control the exothermic reaction.

-

Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 1 to 24 hours), while monitoring its progress by thin-layer chromatography (TLC).

-

Workup and Purification : Upon completion, the solvent is removed under reduced pressure. The resulting residue contains the desired product along with the byproducts triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate. Purification is typically achieved via column chromatography to separate the product from these byproducts.[4]

Visualization of the Experimental Workflow

Applications in Drug Development

The stereospecificity and reliability of the Mitsunobu reaction make it an indispensable tool in medicinal chemistry and drug development. It is frequently employed for:

-

Natural Product Synthesis : Many biologically active natural products possess multiple chiral centers. The Mitsunobu reaction is a key method for inverting stereocenters or coupling complex fragments with high fidelity.[3]

-

Lead Optimization : During the optimization of a lead compound, chemists often need to synthesize a library of analogues with varied functional groups. The broad substrate scope of the Mitsunobu reaction allows for the efficient conversion of alcohols into diverse esters, ethers, and amines to explore structure-activity relationships (SAR).[4]

-

Prodrug Synthesis : The reaction can be used to attach promoieties to a drug molecule, for example, by creating ester linkages to improve bioavailability or modify solubility.

Conclusion

Diisopropyl azodicarboxylate is a powerful oxidizing agent whose function is elegantly demonstrated in the Mitsunobu reaction. By enabling the stereospecific substitution of alcohols under mild conditions, DIAD provides a critical tool for synthetic chemists. Its mechanism, driven by a redox cycle involving triphenylphosphine, allows for the predictable and efficient formation of C-O, C-N, and C-S bonds with inversion of configuration. This capability has cemented the Mitsunobu reaction as a cornerstone of modern organic synthesis, with profound applications in the creation of complex molecules for research and pharmaceutical development.

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. grokipedia.com [grokipedia.com]

Unveiling the Thermal Instability of Diisopropyl Azodicarboxylate (DIAD): A Comprehensive Safety Assessment

For Immediate Release

PISCATAWAY, NJ – Researchers, scientists, and professionals in drug development are being provided with a critical resource for the safe handling and application of Diisopropyl Azodicarboxylate (DIAD). This in-depth technical guide details the thermal decomposition properties of DIAD, a widely used reagent in organic synthesis, particularly in the Mitsunobu reaction. Due to its inherent thermal instability, a thorough understanding of its decomposition characteristics is paramount for ensuring laboratory and process safety.

Diisopropyl azodicarboxylate is recognized as a self-reactive substance, prone to self-accelerating decomposition which can be triggered by heat, shock, friction, or impact, potentially leading to fire or explosion.[1][2] This guide summarizes key safety-related data, outlines detailed experimental protocols for thermal analysis, and provides a visual representation of the decomposition pathway to mitigate these risks.

Key Thermal Decomposition Data

The thermal behavior of DIAD has been characterized using various analytical techniques, including C80 micro-calorimetry, Simultaneous Thermal Analysis (STA) coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry (FTIR-MS), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The critical parameters determined from these analyses are summarized below.

| Parameter | Value | Experimental Method | Reference |

| Heat of Decomposition (ΔHd) | 945.67 ± 23.45 kJ/kg | C80 micro-calorimetry | [1][2][3] |

| Activation Energy (Ea) | 45 - 77 kJ/mol | C80 micro-calorimetry (Friedman method) | [1][2][3] |

| Onset Decomposition Temperature (TGA) | ~80 °C | Thermogravimetric Analysis (TGA) | [1][2] |

| Maximum Rate of Weight Loss (TGA) | 138 °C | Thermogravimetric Analysis (TGA) | [1][2] |

| End of Decomposition (TGA) | ~150 °C | Thermogravimetric Analysis (TGA) | [1][2] |

| Exothermic Decomposition Peak (DSC) | 210–250°C | Differential Scanning Calorimetry (DSC) | [4] |

| Self-Accelerating Decomposition Temperature (SADT) | 89.0 °C (for a 25kg package) | Calculated based on Semenov model | [2][3] |

Thermal Decomposition Pathway

The thermal decomposition of DIAD is a complex process involving the cleavage of multiple bonds. The proposed mechanism initiates with the breaking of the C-O single bond, followed by the rupture of C-C and N=N bonds. Subsequent C-O or C-N bond cleavage and further dissociation and oxidation of the resulting molecular fragments lead to the formation of final products such as water (H₂O) and carbon dioxide (CO₂).[1][2][3]

Experimental Protocols for Thermal Analysis

Accurate assessment of the thermal hazards of DIAD relies on precise experimental techniques. The following section details the methodologies for the key experiments cited.

C80 Micro-calorimetry

The C80 micro-calorimeter is a heat flow calorimeter used to measure the heat of decomposition and determine the kinetic parameters of the reaction.

-

Apparatus: Setaram C80 micro-calorimeter.

-

Sample Preparation: A precise mass of DIAD is weighed into a high-pressure stainless steel crucible.

-

Experimental Conditions:

-

The sample is heated at a constant rate (e.g., 0.2 °C/min) over a defined temperature range (e.g., 40-200 °C).

-

The heat flow signal is recorded as a function of temperature and time.

-

The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

-

Data Analysis: The heat of decomposition is calculated by integrating the area under the exothermic peak. The activation energy is determined using kinetic models such as the Friedman method.

Simultaneous Thermal Analysis (STA) with Evolved Gas Analysis (EGA)

STA combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to simultaneously measure mass loss and heat flow. Coupling this with FTIR and MS allows for the identification of gaseous decomposition products.

-

Apparatus: A simultaneous thermal analyzer coupled to an FTIR spectrometer and a mass spectrometer.

-

Sample Preparation: A small sample of DIAD (typically 1-5 mg) is placed in an open or loosely covered crucible (e.g., alumina).

-

Experimental Conditions:

-

The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The TGA measures the change in mass, while the DSC measures the heat flow.

-

The evolved gases from the decomposition are transferred via a heated transfer line to the FTIR and MS for analysis.

-

-

Data Analysis: The TGA curve provides information on the decomposition temperature range and mass loss. The DSC curve indicates whether the decomposition is exothermic or endothermic. The FTIR and MS spectra help to identify the gaseous products formed during decomposition.

Safety Recommendations

Given the thermal sensitivity of DIAD, the following safety precautions are strongly recommended:

-

Storage: Store DIAD in a cool, well-ventilated area, away from heat sources and direct sunlight. Refrigeration is often recommended.

-

Handling: Avoid shock, friction, and impact. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Process Scale-up: When using DIAD in larger-scale reactions, consider the potential for heat accumulation and self-accelerating decomposition. Ensure adequate cooling and emergency pressure relief systems are in place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals that can catalyze decomposition.

This guide provides a foundational understanding of the thermal decomposition properties of DIAD. It is crucial for all personnel handling this reagent to be thoroughly familiar with this information to ensure safe laboratory and manufacturing practices.

References

- 1. Diisopropyl azodicarboxylate: Application, synthesis and decomposition_Chemicalbook [chemicalbook.com]

- 2. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Diisopropyl azodicarboxylate | 2446-83-5 | Benchchem [benchchem.com]

Diisopropyl Azodicarboxylate (DIAD): A Comprehensive Technical Guide for Researchers

An in-depth exploration of the structure, formula, synthesis, and application of Diisopropyl Azodicarboxylate (DIAD), a pivotal reagent in modern organic chemistry.

Diisopropyl Azodicarboxylate (DIAD) is a versatile reagent widely employed in organic synthesis, most notably as a key component in the Mitsunobu reaction.[1][2][3] This guide provides a detailed overview of DIAD, including its chemical and physical properties, comprehensive experimental protocols for its synthesis and primary applications, and an elucidation of its structural and mechanistic characteristics.

Core Properties of DIAD

DIAD, with the chemical formula C8H14N2O4, is the diisopropyl ester of azodicarboxylic acid.[3] It is a pale yellow to orange liquid with a characteristic pungent odor.[4] The quantitative physical and chemical properties of DIAD are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C8H14N2O4 | [4] |

| Molecular Weight | 202.21 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Pungent | [4] |

| Melting Point | 3-5 °C | |

| Boiling Point | 75 °C at 0.25 mmHg | |

| Density | 1.027 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.420 | |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, acetone, dichloromethane); Insoluble in water | [4] |

| CAS Number | 2446-83-5 | [4] |

Structural Elucidation and Spectroscopic Data

The chemical structure of DIAD is fundamental to its reactivity. The presence of the azo group (-N=N-) flanked by two electron-withdrawing carbamate (B1207046) groups makes it an excellent electron acceptor.

Spectroscopic Analysis:

-

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum of DIAD is characterized by two main signals. A septet corresponding to the two methine (CH) protons of the isopropyl groups is typically observed around 4.0 ppm. The twelve methyl (CH3) protons appear as a doublet around 1.2 ppm.

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum shows distinct signals for the carbonyl carbons, the methine carbons, and the methyl carbons of the isopropyl groups.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of DIAD exhibits a strong characteristic absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1750-1735 cm-1. The C-O stretching and N=N stretching vibrations also give rise to characteristic peaks.

Experimental Protocols

Synthesis of Diisopropyl Azodicarboxylate (DIAD)

A common method for the synthesis of DIAD involves the oxidation of diisopropyl hydrazinedicarboxylate. The following is a representative experimental protocol.

Detailed Methodology:

-

Reaction Setup: To a solution of diisopropyl hydrazinedicarboxylate (1 equivalent) in dichloromethane (B109758) (DCM), cooled to 0 °C in an ice-water bath, add the oxidizing agent (e.g., 30% hydrogen peroxide, 1.1 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude DIAD.

-

Purification: The crude product can be purified by vacuum distillation to yield pure Diisopropyl Azodicarboxylate as a pale yellow oil.

The Mitsunobu Reaction using DIAD

The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups.[2] DIAD, in conjunction with a phosphine (B1218219) (typically triphenylphosphine), is a cornerstone of this reaction.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of the alcohol (1 equivalent), the nucleophile (e.g., a carboxylic acid, 1.2 equivalents), and triphenylphosphine (1.2 equivalents) in an anhydrous solvent (e.g., THF or DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD (1.2 equivalents) dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by column chromatography on silica (B1680970) gel to separate the desired product from the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.

Conclusion

Diisopropyl Azodicarboxylate is a powerful and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its unique electronic properties make it an ideal component for a range of chemical transformations, most notably the Mitsunobu reaction. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and materials science. Researchers, scientists, and drug development professionals can leverage this information to design and execute novel synthetic strategies with greater efficiency and precision.

References

An In-depth Technical Guide on the Solubility Profile of Diisopropyl Azodicarboxylate (DIAD) in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diisopropyl Azodicarboxylate (DIAD), a widely used reagent in organic synthesis, particularly in the Mitsunobu reaction.[1][2] Understanding the solubility of DIAD is critical for reaction optimization, purification, and safety. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and includes a logical workflow for assessing its solubility.

Physicochemical Properties of Diisopropyl Azodicarboxylate

DIAD is an orange-red liquid at room temperature.[1] Key physical properties are summarized below:

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄N₂O₄ | [2][3] |

| Molecular Weight | 202.21 g/mol | [2][3] |

| Appearance | Orange liquid | [2][4] |

| Density | 1.027 g/mL at 25 °C | [2][3] |

| Melting Point | 3-5 °C | [2][3] |

| Boiling Point | 75 °C at 0.25 mmHg | [3][5] |

Solubility Profile of Diisopropyl Azodicarboxylate

Quantitative solubility data for DIAD in various organic solvents is not extensively documented in publicly available literature. However, based on numerous sources, a qualitative solubility profile has been established. DIAD is generally characterized as being soluble in a range of common organic solvents and insoluble in water.[5][6][7][8][9]

Table 1: Qualitative Solubility of Diisopropyl Azodicarboxylate in Common Laboratory Solvents

| Solvent Class | Solvent | Reported Solubility | Reference(s) |

| Ethers | Tetrahydrofuran (THF) | Miscible | [1][6] |

| Halogenated | Dichloromethane (DCM) | Miscible | [6][9] |

| Chloroform | Slightly Soluble | [10] | |

| Aromatic | Toluene | Miscible | [6] |

| Esters | Ethyl Acetate | Slightly Soluble | [9][10] |

| Aqueous | Water | Insoluble | [5][6][7][8] |

It is important to note that terms like "miscible" and "slightly soluble" are qualitative. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, the following experimental protocol, based on the common shake-flask method, is recommended.[11] This method is suitable for determining the thermodynamic solubility of a compound in a given solvent.

Objective: To quantitatively determine the solubility of Diisopropyl Azodicarboxylate in a specific organic solvent at a controlled temperature.

Materials:

-

Diisopropyl Azodicarboxylate (DIAD), ≥98% purity

-

Selected organic solvent(s), analytical grade

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of DIAD to a pre-weighed vial. The presence of undissolved DIAD is crucial to ensure the solution reaches saturation.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Quantification:

-

Prepare a series of standard solutions of DIAD of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to construct a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of DIAD in the diluted sample by using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of DIAD in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of DIAD's solubility.

Caption: Workflow for the experimental determination of DIAD solubility.

References

- 1. Diisopropyl azodicarboxylate | 2446-83-5 | Benchchem [benchchem.com]

- 2. Diisopropyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Diisopropyl azodicarboxylate | C8H14N2O4 | CID 5363146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. nbinno.com [nbinno.com]

- 7. herzpharmaceuticals.com [herzpharmaceuticals.com]

- 8. parchem.com [parchem.com]

- 9. Page loading... [guidechem.com]

- 10. Diisopropyl azodicarboxylate | 2446-83-5 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of Diisopropylazodicarboxylate (DIAD)

Introduction: Diisopropylazodicarboxylate (DIAD) is a versatile reagent widely utilized in organic synthesis, most notably as a key component in the Mitsunobu reaction for the stereospecific conversion of alcohols.[1][2] Identified by its CAS number 2446-83-5, DIAD is an orange-red liquid known for its reactivity.[1][2] However, its utility is accompanied by significant health and environmental hazards, necessitating stringent handling precautions. This guide provides an in-depth overview of the material safety data for DIAD, focusing on handling protocols, emergency procedures, and quantitative safety data to ensure its safe use by researchers, scientists, and drug development professionals.

Hazard Identification and Classification

DIAD is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] It is a skin, eye, and respiratory irritant and may cause damage to organs through prolonged or repeated exposure.[3][4][5][6] Furthermore, it is suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[7][8]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][5][8] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[3][5][8] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation.[3][5][8] |

| Specific target organ toxicity (repeated exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[3][5][8] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[7][8] |

| Hazardous to the aquatic environment, chronic toxicity | 2 | H411: Toxic to aquatic life with long lasting effects.[5][7][8] |

Physical and Chemical Properties

Understanding the physical and chemical properties of DIAD is crucial for its safe handling and storage. It is an oily, orange-red liquid that is insoluble in water but soluble in most organic solvents.[1][2][9]

Table 2: Physical and Chemical Properties of DIAD

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂O₄[1][2][9] |

| Molecular Weight | 202.21 g/mol [1][2][9] |

| Appearance | Orange-red liquid[1] |

| Melting Point | 3-5 °C[9] |

| Boiling Point | 75 °C @ 0.25 mmHg[1][9][10] |

| Density | 1.027 g/mL at 25 °C[1][9][10] |

| Flash Point | 106 °C (223 °F)[9] |

| Water Solubility | Insoluble[2][9] |

Safe Handling and Storage Workflow

Proper handling and storage are paramount to minimizing risks associated with DIAD. This involves a combination of engineering controls, personal protective equipment (PPE), and specific procedural discipline.

Engineering Controls & Personal Protective Equipment (PPE):

-

Ventilation: Always handle DIAD in a well-ventilated area, preferably inside a chemical fume hood.[3][11] Facilities should be equipped with an eyewash station and a safety shower.[11]

-

Gloves: Wear impervious, chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[8][12]

-

Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations.[11][12]

-

Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[7][11]

Handling and Storage Procedures:

-

Avoid contact with skin, eyes, and clothing.[11]

-

Avoid inhaling vapor or mist.[12]

-

Wash hands thoroughly after handling and before breaks.[11][12]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[11]

-

Keep the container tightly closed and refrigerated (below 4°C/39°F is recommended).[4][11]

-

Protect from light, excess heat, and sources of ignition.[3][11]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and alcohols.[3]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Table 3: Summary of First Aid Measures

| Exposure Route | First Aid Procedure |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][11] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][11][12] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11] |

Accidental Release Measures:

-

Evacuate: Evacuate personnel to safe areas.[12]

-

Ventilate: Ensure adequate ventilation.[12]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[12]

-

Absorption: Soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[11][12]

-

Collection: Collect the material in suitable, closed containers for disposal as hazardous waste.[12]

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][12]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][12]

-

Hazards: Containers may explode when heated.[3] Hazardous decomposition products include nitrogen oxides and carbon monoxide.[3][11]

Representative Experimental Protocol: Quenching a Reaction Containing DIAD

Quenching reactions involving DIAD must be performed carefully due to the reagent's reactivity and the potential for exothermic decomposition. The following is a representative protocol for quenching a laboratory-scale reaction.

Methodology:

-

Preparation: Ensure a quenching solution (e.g., saturated aqueous sodium sulfite (B76179) or a weak acid like acetic acid, depending on the reaction chemistry) and a cooling bath (ice/water) are readily available.

-

Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0°C using an ice bath. This is crucial to control any potential exotherm during the quench.

-

Slow Addition: While vigorously stirring the reaction mixture, slowly add the chosen quenching agent dropwise via an addition funnel. Monitor the internal temperature of the reaction to ensure it does not rise significantly.

-

Stirring: After the addition is complete, allow the mixture to stir at 0°C for an additional 15-30 minutes to ensure all residual DIAD and related byproducts are fully decomposed.

-

Warm to Room Temperature: Remove the cooling bath and allow the mixture to slowly warm to room temperature.

-

Work-up: Proceed with the standard aqueous work-up for the specific reaction, such as extraction and washing, to isolate the desired product.

-

Waste Disposal: All aqueous layers and any waste containing quenched DIAD byproducts must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.

Disposal Considerations

Chemical waste generators must classify discarded chemicals to ensure proper disposal.[3] DIAD and any materials contaminated with it must be disposed of as hazardous waste.[12] This should be done through an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7] Do not empty into drains or release into the environment.[9][12]

References

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. leap.epa.ie [leap.epa.ie]

- 5. biosynth.com [biosynth.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. accelachem.com [accelachem.com]

- 8. utsi.edu [utsi.edu]

- 9. chembk.com [chembk.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Proper Storage and Handling of Diisopropyl Azodicarboxylate (DIAD): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl azodicarboxylate (DIAD) is a versatile reagent widely employed in organic synthesis, most notably as a key component in the Mitsunobu reaction.[1] Its use, however, necessitates a thorough understanding of its properties and associated hazards to ensure safe laboratory practice. This guide provides an in-depth overview of the proper storage, handling, and disposal procedures for DIAD, intended to equip researchers, scientists, and drug development professionals with the knowledge required to mitigate risks and utilize this reagent effectively. This document outlines chemical and physical properties, recommended storage conditions, safe handling protocols, personal protective equipment (PPE) requirements, and detailed procedures for quenching and disposal. Furthermore, a comprehensive experimental protocol for a typical Mitsunobu reaction is provided, alongside graphical representations of key processes to enhance comprehension.

Chemical and Physical Properties

DIAD is an orange-red liquid at room temperature with a characteristic pungent odor.[2][3] It is the diisopropyl ester of azodicarboxylic acid and is favored over its analogue, diethyl azodicarboxylate (DEAD), due to its greater steric hindrance, which can reduce the formation of undesired hydrazide byproducts in certain reactions.[2][4]

Table 1: Physicochemical Properties of DIAD

| Property | Value | Reference |

| CAS Number | 2446-83-5 | [3] |

| Molecular Formula | C₈H₁₄N₂O₄ | [2][3] |

| Molecular Weight | 202.21 g/mol | [2] |

| Appearance | Orange-red liquid | [2] |

| Melting Point | 3-5 °C | [1] |

| Boiling Point | 75 °C at 0.25 mmHg | [1] |

| Density | 1.027 g/mL | [1] |

| Solubility | Soluble in most organic solvents (e.g., THF, CH₂Cl₂, toluene); Insoluble in water. | [3][5] |

Storage and Stability

Proper storage of DIAD is critical to maintain its reactivity and prevent hazardous decomposition. DIAD is sensitive to heat and light and can undergo self-accelerating decomposition at elevated temperatures.[6][7][8]

Table 2: Recommended Storage Conditions for DIAD

| Parameter | Recommendation | Rationale | Reference |

| Temperature | 2-8 °C (Refrigerated) | To minimize thermal decomposition and maintain stability. | [9] |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | To prevent reactions with atmospheric components. | [8][9] |

| Light Exposure | Store in an amber or opaque container, protected from light. | DIAD is light-sensitive and can decompose upon exposure. | [8][10] |

| Container | Tightly sealed container. | To prevent contamination and evaporation. | [8][9][10] |

| Container Venting | Containers should be vented periodically to release any pressure buildup from slow decomposition. | To prevent over-pressurization of the storage container. | [8] |

DIAD exhibits moderate thermal instability, with an exothermic decomposition peak observed between 210–250°C.[2] While less prone to rapid decomposition under ambient conditions compared to DEAD, it is classified as a self-reactive substance with a risk of thermal runaway if not stored or handled correctly.[2][6][7]

Safe Handling Procedures and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling DIAD.

Engineering Controls

-

Fume Hood: All manipulations of DIAD should be conducted in a well-ventilated chemical fume hood.[11]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should always be conducted to determine the appropriate level of PPE.

Table 3: Recommended Personal Protective Equipment for Handling DIAD

| PPE Item | Specification | Rationale | Reference |

| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes. | [12] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. | [13] |

| Skin and Body Protection | A flame-resistant lab coat and closed-toe shoes. | To protect skin and clothing from spills. | [14] |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation. | To prevent inhalation of vapors. | [15] |

General Handling Practices

-

Avoid heating DIAD unless as part of a controlled reaction, as it can decompose violently.[15]

-

Keep away from heat, sparks, and open flames.[8]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wash hands thoroughly after handling.[10]

-

Do not eat, drink, or smoke in the laboratory.

Incompatibilities and Decomposition

DIAD is incompatible with strong oxidizing agents, strong bases, and alcohols.[8] It can undergo exothermic decomposition, which involves the breaking of C-O, C-C, and N=N bonds, leading to the formation of gaseous products such as carbon dioxide and nitrogen oxides.[2][6][7] This decomposition can be initiated by heat, light, or contact with incompatible materials.

Caption: Thermal and light-induced decomposition pathway of DIAD.

Quenching and Disposal Procedures

Unreacted DIAD and DIAD-containing waste must be neutralized before disposal. As an ester, DIAD can be hydrolyzed under basic conditions (saponification).

Quenching of Unreacted DIAD

This procedure should be performed in a chemical fume hood with appropriate PPE.

-

Preparation: Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) in a container of appropriate size, placed in an ice bath to manage the exothermic reaction.

-

Slow Addition: Slowly and carefully add the DIAD-containing solution dropwise to the stirred, cold NaOH solution. The rate of addition should be controlled to keep the temperature of the quenching mixture below 25 °C.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure complete hydrolysis.

-

Neutralization: Neutralize the resulting solution with a weak acid (e.g., 1 M citric acid or acetic acid) to a pH of approximately 7.

-

Disposal: The neutralized aqueous solution can then be disposed of as hazardous waste according to institutional and local regulations.

Disposal of DIAD Waste

All DIAD waste, including quenched solutions and contaminated materials (e.g., gloves, paper towels), should be collected in a designated, labeled hazardous waste container.[16] Do not mix DIAD waste with incompatible materials.[8] Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Caption: Workflow for the safe quenching and disposal of DIAD.

Experimental Protocol: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups.[3] The following is a general protocol for an esterification reaction using DIAD.

Materials

-

Alcohol (1.0 eq)

-

Carboxylic acid (1.2 eq)

-

Triphenylphosphine (B44618) (PPh₃) (1.2 eq)

-

DIAD (1.2 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol, carboxylic acid, and triphenylphosphine.

-

Dissolution: Dissolve the solids in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

DIAD Addition: Slowly add DIAD dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to remove triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Caption: General experimental workflow for a Mitsunobu esterification.

Conclusion

Diisopropyl azodicarboxylate is a valuable reagent in modern organic synthesis. Its effective and safe use is contingent upon a comprehensive understanding of its properties and adherence to strict safety protocols. This guide has provided detailed information on the proper storage, handling, and disposal of DIAD, as well as a practical experimental protocol for its most common application. By implementing these procedures, researchers can minimize risks and harness the full synthetic potential of this important chemical. Always consult the Safety Data Sheet (SDS) and your institution's safety guidelines before working with DIAD.

References

- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.nd.edu [chemistry.nd.edu]

- 10. researchgate.net [researchgate.net]

- 11. Diisopropyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 12. Diverse modes of reactivity of dialkyl azodicarboxylates with P(III) compounds: synthesis, structure, and reactivity of products other than the Morrison-Brunn-Huisgen intermediate in a Mitsunobu-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. kgroup.du.edu [kgroup.du.edu]

- 15. Diisopropyl azodicarboxylate [organic-chemistry.org]

- 16. organic-synthesis.com [organic-synthesis.com]

A Comprehensive Technical Guide to the Reactive Properties of Diisopropylazodicarboxylate (DIAD)

For Researchers, Scientists, and Drug Development Professionals

Diisopropylazodicarboxylate (DIAD) is a versatile reagent in organic synthesis, most notably for its critical role in the Mitsunobu reaction. Its ability to facilitate a wide range of chemical transformations under mild conditions has made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides an in-depth overview of the key reactive properties of DIAD, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

Core Reactive Properties and Applications

DIAD is an orange liquid that serves as a key component in numerous organic reactions.[1] Its primary function is as a hydride acceptor, often in conjunction with triphenylphosphine (B44618) (PPh3).[2] This reactivity profile allows for the efficient conversion of alcohols into a variety of functional groups with a high degree of stereochemical control.[3]

The most prominent application of DIAD is in the Mitsunobu reaction , a powerful method for the stereospecific nucleophilic substitution of primary and secondary alcohols.[3][4] This reaction proceeds with an inversion of configuration at the alcohol's stereocenter, making it particularly valuable in the synthesis of chiral molecules.[5]

Beyond the classic Mitsunobu esterification, DIAD's reactivity extends to:

-

Formation of Carbon-Nitrogen Bonds: Synthesis of azides, imides, and other nitrogen-containing compounds from alcohols.[5][6]

-

Aza-Baylis-Hillman Reaction: DIAD can act as an electrophile in this carbon-carbon bond-forming reaction to produce allylic amines.[7][8]

-

Selective Deprotection: It can be used for the selective removal of N-benzyl protecting groups in the presence of other sensitive functionalities.[9][10]

-

Oxidation Reactions: In combination with a nitroxyl (B88944) radical catalyst, DIAD can oxidize primary and secondary alcohols to aldehydes and ketones.